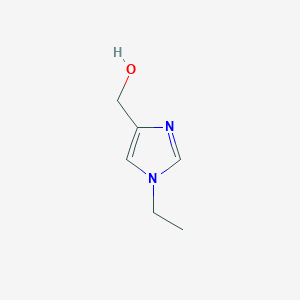

(1-ethyl-1H-imidazol-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

(1-ethylimidazol-4-yl)methanol |

InChI |

InChI=1S/C6H10N2O/c1-2-8-3-6(4-9)7-5-8/h3,5,9H,2,4H2,1H3 |

InChI Key |

CWOZLRPNGIXFRB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=C1)CO |

Origin of Product |

United States |

Foundational & Exploratory

(1-ethyl-1H-imidazol-4-yl)methanol synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of (1-ethyl-1H-imidazol-4-yl)methanol

Introduction

(1-ethyl-1H-imidazol-4-yl)methanol is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its structure, which features a 1,4-disubstituted imidazole core, is a prevalent motif in a variety of biologically active molecules. The imidazole ring itself is a crucial component in numerous physiological processes, and its derivatives are known to serve as enzyme inhibitors and receptor antagonists.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways for (1-ethyl-1H-imidazol-4-yl)methanol, focusing on the underlying reaction mechanisms, experimental considerations, and process optimization for researchers and drug development professionals.

Strategic Overview: Retrosynthetic Analysis

The synthesis of (1-ethyl-1H-imidazol-4-yl)methanol requires two principal transformations on the imidazole scaffold: the introduction of an ethyl group at the N-1 position and the formation of a hydroxymethyl group at the C-4 position. Logically, this can be approached via two distinct retrosynthetic pathways, with the order of these key bond-forming events being the primary strategic decision.

Caption: Retrosynthetic analysis of (1-ethyl-1H-imidazol-4-yl)methanol.

This guide will dissect both strategies, with a primary focus on Pathway A , which generally offers superior control over regioselectivity and employs milder reaction conditions.

Pathway A: N-Alkylation Followed by Reduction

This synthetic route is often preferred due to its strategic separation of the two key chemical transformations, minimizing potential side reactions and simplifying purification. The pathway commences with the N-alkylation of a readily available imidazole precursor bearing a C-4 carbonyl group, which is subsequently reduced to the target alcohol.

Step 1: N-Ethylation of 1H-imidazole-4-carbaldehyde

The foundational step in this pathway is the selective alkylation of the imidazole nitrogen. This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[3]

Mechanism of N-Alkylation:

The process involves two critical stages:

-

Deprotonation: The acidic proton on the imidazole nitrogen (pKa ≈ 14.5) is removed by a base to generate a highly nucleophilic imidazolate anion. The choice of base is crucial; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium but are often sufficient and safer for reactive systems.[4]

-

Nucleophilic Attack: The resulting imidazolate anion attacks the electrophilic carbon of an ethylating agent, such as ethyl bromide or ethyl iodide, displacing the halide leaving group to form the N-ethylated product.[4][5]

Caption: Mechanism of imidazole N-alkylation.

Experimental Protocol: N-Ethylation using Potassium Carbonate

This protocol utilizes a common and effective method for N-alkylation.[4][6]

-

Materials:

-

1H-imidazole-4-carbaldehyde

-

Ethyl bromide (or Ethyl iodide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 1H-imidazole-4-carbaldehyde (1.0 equiv.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equiv.).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate initial base interaction.

-

Add the ethylating agent (1.1 equiv.) dropwise to the stirred mixture.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-1H-imidazole-4-carbaldehyde, which can be purified by column chromatography.

-

Causality Behind Experimental Choices:

-

Base Selection: K₂CO₃ is a moderately strong base that is sufficient for deprotonating imidazole, especially at elevated temperatures. It is easier and safer to handle than pyrophoric bases like NaH.[4]

-

Solvent: Polar aprotic solvents like MeCN or DMF are ideal as they effectively dissolve the reactants and facilitate the Sₙ2 reaction without interfering via protonation.[4]

-

Stoichiometry: A slight excess of the ethylating agent is used to drive the reaction to completion, but a large excess should be avoided to minimize the risk of dialkylation, which forms an undesired imidazolium salt.[4]

Step 2: Reduction of 1-ethyl-1H-imidazole-4-carbaldehyde

The second stage involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over other functional groups like esters or amides.[7][8]

Mechanism of Aldehyde Reduction:

The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[7][9]

-

Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of hydride. The H⁻ attacks the partially positive carbonyl carbon, forming a new C-H bond and breaking the C=O pi bond. This creates a tetracoordinate boron-alkoxide intermediate.[8][10]

-

Protonation: The alkoxide intermediate is then protonated. In an alcoholic solvent like methanol, the solvent itself acts as the proton source.[8] Alternatively, a separate aqueous or mild acid workup step achieves the same result, liberating the final alcohol product.[7][9]

Caption: Mechanism of aldehyde reduction by a hydride agent.

Experimental Protocol: Sodium Borohydride Reduction

This protocol is a standard and reliable method for reducing aldehydes to primary alcohols.[7][8]

-

Materials:

-

1-ethyl-1H-imidazole-4-carbaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Distilled Water

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

-

Procedure:

-

Dissolve 1-ethyl-1H-imidazole-4-carbaldehyde (1.0 equiv.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 equiv.) portion-wise to the stirred solution. Effervescence (hydrogen evolution) may be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding distilled water or a saturated solution of NH₄Cl to decompose any excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the target compound, (1-ethyl-1H-imidazol-4-yl)methanol.

-

Causality Behind Experimental Choices:

-

Reagent Selection: NaBH₄ is chosen for its safety, ease of handling, and high selectivity for aldehydes, ensuring that other potentially reducible groups are left untouched.[8]

-

Temperature Control: The initial addition at 0 °C helps to moderate the exothermic reaction between NaBH₄ and the protic solvent.[11]

-

Workup: The quench step is a critical safety measure to neutralize the reactive hydride reagent before solvent removal and extraction.[11]

Pathway B: Reduction Followed by N-Alkylation

An alternative strategy involves first reducing a suitable precursor to (1H-imidazol-4-yl)methanol, followed by N-ethylation. While viable, this pathway presents a significant challenge regarding regioselectivity.

Key Challenge: Regioselectivity in Alkylation

The starting material for the second step, (1H-imidazol-4-yl)methanol, possesses two nucleophilic sites: the imidazole nitrogen and the hydroxyl oxygen. Both can potentially be alkylated by the ethylating agent.

-

N-Alkylation (Desired): Reaction at the deprotonated imidazole nitrogen.

-

O-Alkylation (Side Product): Reaction at the hydroxyl group, forming an ether.

While the imidazolate anion is generally a stronger nucleophile than the corresponding alkoxide, a mixture of products is a common outcome, complicating purification and reducing the overall yield of the desired product.[12] Careful optimization of the base, solvent, and temperature is required to favor N-alkylation.

| Parameter | Favors N-Alkylation | Favors O-Alkylation | Rationale |

| Base | Weaker bases (e.g., K₂CO₃) | Stronger bases (e.g., NaH) | Strong bases can deprotonate both sites, increasing the likelihood of O-alkylation. |

| Solvent | Polar Aprotic (DMF, MeCN) | Polar Protic (EtOH) | Aprotic solvents favor Sₙ2 reactions at the more nucleophilic nitrogen. |

| Counter-ion | Larger cations (e.g., Cs⁺) | Smaller cations (e.g., Li⁺, Na⁺) | Smaller cations can chelate with the N and O atoms, potentially activating the O-site. |

Comparative Summary of Synthetic Pathways

| Feature | Pathway A (Alkylation → Reduction) | Pathway B (Reduction → Alkylation) |

| Starting Material | 1H-imidazole-4-carbaldehyde | Imidazole-4-carboxylic acid ester |

| Key Reagents | K₂CO₃/EtBr, then NaBH₄ | LiAlH₄, then K₂CO₃/EtBr |

| Regioselectivity | Excellent: Alkylation site is unambiguous. | Poor to Moderate: Risk of O-alkylation side product. |

| Reaction Conditions | Generally milder (NaBH₄ reduction). | Requires strong, anhydrous conditions (LiAlH₄ reduction). |

| Purification | More straightforward. | Potentially difficult separation of N- and O-alkylated isomers. |

| Overall Efficiency | Higher Yield & Purity | Lower effective yield due to side products. |

Conclusion

For the synthesis of (1-ethyl-1H-imidazol-4-yl)methanol, a two-step sequence involving the N-alkylation of 1H-imidazole-4-carbaldehyde followed by the selective reduction of the aldehyde with sodium borohydride (Pathway A ) represents the most robust and efficient strategy. This approach provides excellent control over regioselectivity, utilizes milder and safer reagents, and typically results in higher overall yields with more straightforward purification compared to the alternative pathway. This methodological insight is critical for researchers aiming to produce this valuable intermediate on a laboratory or process scale for applications in drug discovery and development.

References

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps. [Link]

-

Reduction of carbonyl compounds using sodium tetrahydridoborate. (2013). Chemguide. [Link]

-

NaBH4 Reduction: Aldehyde/Ketone to Alcohol. (n.d.). Orchemed. [Link]

-

The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

-

N-alkylation of imidazole by alkaline carbons. (n.d.). Academia.edu. [Link]

-

General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications. [Link]

-

N-alkylation of imidazole by alkaline carbons. (2005). ResearchGate. [Link]

-

ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2015). Asian Journal of Research in Chemistry. [Link]

- Method for preparing 4-hydroxymethyl imidazoles. (1980).

- Process for preparing 4-(hydroxymethyl)imidazole compounds. (1977).

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (2016). ResearchGate. [Link]

-

Synthesis of 1-hydroxymethyl-2-ethyl-4-methylimidazole. (n.d.). PrepChem.com. [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Alkylation of 4(5)-substituted imidazoles. (1981). Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academia.edu [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 12. semanticscholar.org [semanticscholar.org]

Comprehensive Technical Guide: Physical and Chemical Properties of (1-Ethyl-1H-imidazol-4-yl)methanol

Executive Summary & Chemical Identity

(1-Ethyl-1H-imidazol-4-yl)methanol (CAS: 215868-80-7) is a highly versatile, nitrogen-containing heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and materials science[1]. Characterized by an electron-rich imidazole core, an N1-ethyl substitution, and a C4-hydroxymethyl group, this compound serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs), including angiotensin II receptor blockers (ARBs) and novel antimicrobial agents[2].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in organic synthesis. The interplay between the basic imidazole nitrogen (N3) and the protic hydroxyl group dictates its solubility, reactivity, and binding affinity in biological systems[1].

Physicochemical Profiling

The physical and chemical properties of (1-ethyl-1H-imidazol-4-yl)methanol are governed by its amphoteric nature. The presence of the hydroxymethyl group introduces significant hydrogen-bonding capabilities, which directly impacts its solubility profile—rendering it highly soluble in polar aprotic solvents (DMF, DMSO) and protic solvents (Methanol, Water), while remaining relatively insoluble in non-polar hydrocarbons[1].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | (1-Ethyl-1H-imidazol-4-yl)methanol |

| CAS Registry Number | 215868-80-7 |

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| Monoisotopic Mass | 126.0793 Da[3] |

| SMILES String | CCN1C=C(N=C1)CO[3] |

| Hydrogen Bond Donors | 1 (Hydroxyl -OH) |

| Hydrogen Bond Acceptors | 2 (Hydroxyl -O-, Imidazole N3) |

| Rotatable Bonds | 2 (N1-Ethyl, C4-Hydroxymethyl) |

| Physical State | Colorless to pale yellow liquid/solid (purity dependent)[1] |

Data synthesized from PubChemLite and chemical supplier databases[1][3].

Mechanistic Insights into Reactivity & Regioselectivity

Understanding the synthesis of (1-ethyl-1H-imidazol-4-yl)methanol requires analyzing the tautomerism of its precursor, 4-(hydroxymethyl)imidazole. In solution, the precursor exists in a rapid tautomeric equilibrium between the 4- and 5-substituted forms.

When subjected to N-alkylation with an ethyl halide, the reaction is governed by both steric and electronic factors. Deprotonation of the imidazole ring yields an ambident imidazolide anion. Alkylation at the nitrogen adjacent to the hydroxymethyl group (yielding the 1,5-isomer) is sterically hindered. Consequently, alkylation preferentially occurs at the less hindered nitrogen, making the 1,4-isomer (1-ethyl-1H-imidazol-4-yl)methanol) the major thermodynamic and kinetic product.

Caption: Regioselective N-alkylation pathway of 4-(hydroxymethyl)imidazole yielding the 1,4-isomer.

Experimental Protocols: Synthesis & Isolation

To ensure scientific integrity and reproducibility, the following protocol details the regioselective synthesis and isolation of (1-ethyl-1H-imidazol-4-yl)methanol. This self-validating workflow utilizes mild base conditions to prevent over-alkylation (formation of imidazolium salts).

Step-by-Step Methodology: N-Ethylation Workflow

-

Preparation of the Reaction Mixture :

-

Suspend 4-(hydroxymethyl)imidazole (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an inert nitrogen atmosphere.

-

Add finely powdered Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol). Causality: K₂CO₃ is a mild base sufficient to deprotonate the imidazole N-H without deprotonating the primary alcohol, ensuring chemoselectivity.

-

-

Alkylation :

-

Cool the suspension to 0°C using an ice bath.

-

Dropwise, add Ethyl Iodide (EtI) (1.1 equiv, 11 mmol) over 15 minutes.

-

Remove the ice bath and gradually heat the reaction to 60°C for 4–6 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1).

-

-

Quenching and Extraction :

-

Cool the mixture to room temperature and quench with distilled water (50 mL).

-

Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL). Note: Due to the compound's polarity, multiple extractions or the use of a continuous liquid-liquid extractor may be required to maximize yield.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Chromatographic Separation (Isomer Resolution) :

-

Purify the crude residue via silica gel column chromatography.

-

Elute with a gradient of Dichloromethane (DCM) to Methanol (MeOH) (98:2 to 90:10). The sterically favored 1,4-isomer typically elutes slightly faster than the 1,5-isomer due to differing dipole moments and silica interactions.

-

Downstream Functionalization & Biological Relevance

The true value of (1-ethyl-1H-imidazol-4-yl)methanol lies in its downstream functionalization. The primary alcohol at the C4 position is a highly reactive handle.

In pharmaceutical research, structurally related imidazole-4-methanol derivatives exhibit potent biological activities, including antimicrobial and antioxidant properties[4][5]. For instance, complex imidazole-methanol derivatives are key structural motifs in angiotensin II receptor antagonists (e.g., Losartan impurities)[2]. Furthermore, natural extracts containing 1H-imidazole-4-methanol derivatives have demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans[5].

Chemical Reactivity Pathways

-

Oxidation : Conversion to 1-ethyl-1H-imidazole-4-carbaldehyde using MnO₂. This aldehyde is a prime candidate for reductive aminations or Wittig reactions.

-

Halogenation : Conversion to 4-(chloromethyl)-1-ethyl-1H-imidazole using Thionyl Chloride (SOCl₂). This generates a potent electrophile for cross-coupling.

Caption: Downstream functionalization pathways of the hydroxymethyl group.

Analytical Characterization Standards

To validate the structural integrity of the synthesized (1-ethyl-1H-imidazol-4-yl)methanol, the following analytical benchmarks must be met[3][6]:

-

LC-MS (ESI+) : The monoisotopic mass is 126.0793 Da. The expected mass-to-charge ratio for the protonated adduct

is m/z 127.08 [3]. -

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) :

-

δ ~7.50 ppm (s, 1H): Imidazole C2 proton (highly deshielded due to adjacent nitrogens).

-

δ ~6.90 ppm (s, 1H): Imidazole C5 proton.

-

δ ~4.45 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

δ ~4.00 ppm (q, 2H, J = 7.3 Hz): Methylene protons of the N-ethyl group (-CH₂CH₃).

-

δ ~1.40 ppm (t, 3H, J = 7.3 Hz): Methyl protons of the N-ethyl group (-CH₂CH₃).

-

References

-

PubChemLite - "(1-ethyl-1h-imidazol-4-yl)methanol (C6H10N2O)". Université du Luxembourg. Available at:[Link]

-

Al-Muthanna University - "Study properties the active and biological compounds of the alcoholic extract of roots Salvadora persica". mu.edu.iq. Available at: [Link]

-

Engineered Science Publisher - "Phytochemical Profiling, Antioxidant and Antibacterial Activities of Rumex patientia Subsp. pamiricus: GC–MS Analysis". ES Publisher. Available at: [Link]

Sources

- 1. CAS 215868-80-7: 1H-Imidazol-4-metanol, 1-etil- [cymitquimica.com]

- 2. CAS 114799-13-2: 1H-Imidazole-4-methanol,2-butyl-5-chloro-… [cymitquimica.com]

- 3. PubChemLite - (1-ethyl-1h-imidazol-4-yl)methanol (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. muthjas.mu.edu.iq [muthjas.mu.edu.iq]

- 5. espublisher.com [espublisher.com]

- 6. CAS:1892830-48-6, 4-(Methoxymethyl)-1-methyl-1H-imidazole-毕得医药 [bidepharm.com]

Crystal Structure Analysis of Substituted Imidazole Methanols: A Supramolecular Guide

Executive Summary

Substituted imidazole methanols represent a highly versatile class of pharmacophores and supramolecular building blocks. Because they possess both a strong hydrogen-bond donor (the hydroxyl group) and a strong hydrogen-bond acceptor (the imine nitrogen of the imidazole ring), these molecules exhibit complex, self-assembling crystallographic behaviors. This technical guide provides an in-depth analysis of the crystal engineering, structural elucidation, and supramolecular motifs of substituted imidazole methanols, designed for researchers in solid-state chemistry and drug development.

Mechanistic Foundations of Imidazole Methanols

The structural logic of imidazole methanols is dictated by their amphoteric hydrogen-bonding capacity. In the solid state, the thermodynamic drive to satisfy all strong hydrogen-bond donors and acceptors often leads to complex packing arrangements, including high

When the steric bulk of the substituents allows, the primary supramolecular synthon is the

Hydrogen bonding logic driving the supramolecular assembly of imidazole methanols.

Self-Validating Crystallographic Protocols

To ensure rigorous scientific integrity, the determination of hydrogen-bonded networks cannot rely on idealized geometric models. The following protocols outline the causality behind experimental choices required to achieve self-validating Single-Crystal X-Ray Diffraction (SCXRD) data.

Synthesis and Single Crystal Growth

-

Objective: Obtain defect-free single crystals of

-imidazole-1-methanol with dimensions -

Methodology:

-

Reaction: React imidazole with paraformaldehyde in 1,4-dioxane at 334 K for 12 hours[4]. Causality: Paraformaldehyde depolymerizes in situ, providing a controlled release of formaldehyde to react with the secondary amine of the imidazole ring, preventing runaway side reactions.

-

Purification: Remove the solvent under reduced pressure to yield a clear liquid, which is stored at 255 K[4].

-

Crystallization: Allow the product to undergo slow evaporation/cooling. Causality: Lowering the thermal energy of the system suppresses rapid nucleation. This thermodynamic control favors the growth of fewer, larger crystals over microcrystalline powders, which is an absolute prerequisite for high-resolution SCXRD.

-

SCXRD Data Collection and Refinement

-

Objective: Accurately map the electron density to locate the hydroxyl proton.

-

Methodology:

-

Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil acts as a barrier against atmospheric moisture and prevents the outgassing of volatile lattice solvents (crucial for solvate structures)[2].

-

Data Collection: Collect diffraction data using Mo

or Cu -

Structure Solution: Solve the structure using dual-space or direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

(SHELXL). -

Self-Validation (The Proton Test): Do not place the hydroxyl proton in a geometrically calculated position (AFIX instructions). Instead, locate the proton directly from the residual difference Fourier map (

) and refine its coordinates freely. Causality: Freely refining the proton proves that the

-

Crystallographic workflow from synthesis to supramolecular analysis of imidazole methanols.

Supramolecular Architectures and Packing Motifs

The Trimeric Macrocycle ( )

In the crystal structure of

Solvates and Extended Networks

When larger, conjugated systems are introduced—such as in 2-(4-Methoxyphenyl)phenanthro[9,10-d]imidazole methanol solvate—the steric bulk prevents the formation of discrete macrocycles[2]. Instead, the lattice incorporates solvent molecules (methanol) to bridge the gaps. The asymmetric unit contains two imidazole molecules and two methanol molecules, utilizing

Intramolecular Pseudo-Rings and Hirshfeld Surface Analysis

In highly functionalized APIs, such as N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, the hydroxyl group may turn inward. Hirshfeld surface analysis of these compounds reveals that the carbonyl and hydroxyl groups participate in intramolecular

Quantitative Structural Data

The following table synthesizes the crystallographic parameters across different classes of substituted imidazole methanols, highlighting the relationship between steric bulk,

| Compound | Space Group | Primary H-Bond Motif | Reference | ||

| Monoclinic, | 3 | Trimeric Macrocycle ( | 2.715 – 2.753 | Wysocki et al. (2022) | |

| 2-(4-Methoxyphenyl)phenanthro[9,10-d]imidazole methanol solvate | Monoclinic, | 2 | Intermolecular Network ( | N/A | Kong et al. (2008) |

| N-substituted-2-butyl-4-chloro-1H-imidazole derivative | Monoclinic, | 1 | Intramolecular | N/A | RSC Advances (2025) |

Conclusion

The crystal structure analysis of substituted imidazole methanols requires a rigorous understanding of both thermodynamic crystallization controls and high-resolution X-ray diffraction techniques. By freely refining hydrogen coordinates and analyzing the resulting motifs—from

References

-

Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(4), 377-380. URL: [Link]

-

Kong, F., Gao, Y., Ling, J., & Liu, Q. (2008). 2-(4-Methoxyphenyl)phenanthro[9,10-d]imidazole methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o156. URL: [Link]

-

Al-Ostoot, F. H., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and crystallographic evaluation. RSC Advances, 15. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Design and synthesis of N -substituted-2-butyl-4-chloro-1 H -imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, an ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04675K [pubs.rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

Predicted biological activity and targets of (1-ethyl-1H-imidazol-4-yl)methanol

Predicted Biological Activity and Target Profiling of (1-Ethyl-1H-imidazol-4-yl)methanol: A Structural Pharmacology Guide

Executive Summary

As drug discovery pivots toward fragment-based lead discovery (FBLD) and the exploration of novel chemical space, small, highly functionalized building blocks like (1-ethyl-1H-imidazol-4-yl)methanol (PubChem CID: 18361866) offer immense potential. While specific in vivo literature on this exact molecule is sparse, its structural topology provides a rich canvas for predictive pharmacology. This whitepaper synthesizes structural alerts, pharmacophore mapping, and mechanistic causality to predict the biological targets of (1-ethyl-1H-imidazol-4-yl)methanol, providing drug development professionals with a rigorous, self-validating framework for in vitro evaluation.

Structural Rationale & Pharmacophore Mapping

To predict the biological activity of a molecule, we must first deconstruct its functional causality. (1-ethyl-1H-imidazol-4-yl)methanol possesses three distinct structural features that dictate its thermodynamic interactions within protein binding pockets:

-

The Unsubstituted N3 (Electron Pair): The imidazole ring is a privileged scaffold and a classic Metal-Binding Pharmacophore (MBP)[1]. Because N1 is alkylated, tautomerization is blocked. This permanently locks the N3 nitrogen into a state where its lone pair of electrons is available to act as a Lewis base, making it a highly effective ligand for transition metals (Zn²⁺, Fe²⁺/³⁺) in metalloenzyme active sites[2].

-

The N1-Ethyl Group: Alkylation at N1 does more than increase lipophilicity; it breaks the symmetry of the imidazole ring. This steric bulk restricts the rotational degrees of freedom within a binding pocket, forcing the molecule into a specific orientation and anchoring it within hydrophobic sub-pockets.

-

The C4-Hydroxymethyl Group: This moiety serves as both a hydrogen bond donor and acceptor. In metalloenzymes, it can displace highly ordered active-site water molecules, leading to an entropically driven increase in binding affinity. In G-Protein Coupled Receptors (GPCRs), it mimics the terminal amine interactions of endogenous ligands like histamine.

Fig 1: Pharmacophore mapping and predicted target interactions.

Predicted Primary Targets & Mechanistic Causality

Based on the pharmacophore analysis, we predict two primary target classes for (1-ethyl-1H-imidazol-4-yl)methanol.

A. Zinc and Heme Metalloenzymes

The most probable high-affinity targets for this compound are metalloenzymes, specifically Carbonic Anhydrases (CAs) and Cytochrome P450s (CYPs) .

-

Carbonic Anhydrase Mechanism: Human CAs are zinc metalloenzymes where the Zn²⁺ ion is coordinated by three histidine residues. Imidazole derivatives are known to act as competitive inhibitors by coordinating directly to the zinc ion, displacing the catalytic water/hydroxide molecule[3]. The C4-hydroxymethyl group of our target compound is predicted to form a stabilizing hydrogen bond with Thr199 in the CA active site, a classic interaction for CA inhibitors.

-

Heme Oxygenase/CYP Mechanism: The N3 lone pair can coordinate with the Fe²⁺/Fe³⁺ of the heme porphyrin ring[2]. This is the exact mechanism by which imidazole-based antifungal drugs (e.g., ketoconazole) inhibit CYP51.

B. Histamine H3 and H4 Receptors

The compound is a structural analog of histamine. While histamine binds to the H1 receptor with the imidazole ring oriented toward transmembrane domains TM3 and TM5, it engages the H4 receptor (H4R) by flipping the imidazole ring toward TM7 to interact with Phe344[4]. The N1-ethyl group on our compound creates steric hindrance that is likely to prevent the H1R binding conformation, theoretically shifting selectivity toward the H3R or H4R subtypes, where lipophilic N-substitutions are better tolerated.

Quantitative Data Presentation

To contextualize the predicted activity, the following table summarizes the theoretical physicochemical parameters and predicted binding profiles required for assay design.

Table 1: Predicted Physicochemical & Target Profile

| Parameter / Target | Value / Predicted Affinity | Mechanistic Rationale | Reference Control |

| Molecular Weight | 126.16 g/mol | Ideal fragment size for FBLD (Rule of 3 compliant). | N/A |

| cLogP | ~0.5 - 0.8 | Optimal aqueous solubility for in vitro assays. | N/A |

| Carbonic Anhydrase II | IC₅₀: 10 - 50 μM | N3-Zn²⁺ coordination; OH-Thr199 H-bond. | Acetazolamide |

| Histamine H4 Receptor | Kᵢ: 1 - 10 μM | Mimicry of histamine; N-ethyl directs TM7 binding. | Thioperamide |

| Cytochrome P450 (e.g., 3A4) | IC₅₀: >50 μM | Weak heme coordination; low lipophilicity limits deep pocket entry. | Ketoconazole |

Experimental Workflows for Target Validation

To transition from in silico predictions to empirical evidence, researchers must deploy self-validating experimental protocols. A protocol is only trustworthy if it contains internal mechanisms to detect false positives (e.g., aggregation-based inhibition) and assay drift.

Protocol 1: Carbonic Anhydrase Esterase Activity Assay (Metalloenzyme Validation)

CAs possess esterase activity, allowing for a continuous, spectrophotometric readout using 4-nitrophenyl acetate (4-NPA) as a substrate.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Prepare a 10 mM stock of (1-ethyl-1H-imidazol-4-yl)methanol in 100% DMSO.

-

Enzyme Incubation: In a 96-well microplate, add 10 nM of recombinant human CA II to the assay buffer. Add the test compound at varying concentrations (0.1 μM to 100 μM). Ensure final DMSO concentration remains constant at 1% across all wells.

-

Self-Validation Controls:

-

Positive Control: Acetazolamide (100 nM) to ensure enzyme viability and assay sensitivity.

-

Negative Control: 1% DMSO vehicle to establish baseline velocity (V₀).

-

Interference Control: Test compound + buffer (no enzyme) to rule out auto-absorbance at 400 nm.

-

-

Reaction Initiation: Add 4-NPA (final concentration 1 mM) to initiate the reaction.

-

Kinetic Readout: Monitor the generation of the 4-nitrophenolate anion by measuring absorbance at 400 nm every 30 seconds for 15 minutes at 25°C.

-

Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation). Calculate the Z'-factor using the vehicle and acetazolamide controls; a Z' > 0.5 validates the assay run.

Protocol 2: Radioligand Binding Assay for Histamine H4 Receptor

To confirm GPCR engagement, a competitive radioligand binding assay is required.

Step-by-Step Methodology:

-

Membrane Preparation: Thaw CHO cell membranes stably expressing human H4R (10 μg protein/well) in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

-

Ligand Competition: In a 96-well plate, combine the cell membranes with 10 nM[³H]-histamine (the radioligand).

-

Compound Addition: Add (1-ethyl-1H-imidazol-4-yl)methanol in a 10-point concentration-response curve (10 nM to 300 μM).

-

Self-Validation Controls:

-

Total Binding (TB): Membranes + [³H]-histamine + vehicle.

-

Non-Specific Binding (NSB): Membranes + [³H]-histamine + 10 μM Thioperamide (a known H4R antagonist). This is critical to validate that the signal is receptor-specific.

-

-

Incubation & Harvesting: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

-

Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity (CPM) using a microplate scintillation counter.

-

Data Analysis: Subtract NSB from all values to get Specific Binding. Calculate the Kᵢ using the Cheng-Prusoff equation based on the IC₅₀ and the K_d of [³H]-histamine.

Fig 2: Self-validating in vitro screening workflow for target confirmation.

Conclusion

(1-ethyl-1H-imidazol-4-yl)methanol represents a highly versatile fragment for drug discovery. By understanding the causality behind its structural features—specifically the metal-coordinating capability of the unsubstituted N3 and the directional binding forced by the N1-ethyl group—researchers can bypass blind high-throughput screening. Instead, applying the targeted, self-validating metalloenzyme and GPCR workflows outlined in this guide will rapidly determine the compound's true pharmacological utility.

References

-

Interaction of the Unique Competitive Inhibitor Imidazole and Related Compounds With the Active Site Metal of Carbonic Anhydrase Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

Structural insight into activity enhancement and inhibition of H64A carbonic anhydrase II by imidazoles Source: IUCr Journals URL:[Link]

-

Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor Source: Nature Communications / PMC URL:[Link]

-

Targeting Metalloenzymes for Therapeutic Intervention Source: Chemical Reviews / PMC URL:[Link]

-

Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds – Challenges and Opportunities Source: ChemRxiv URL:[Link]

Sources

Fragment-Based In-Silico Modeling and Docking Studies of (1-ethyl-1H-imidazol-4-yl)methanol Targeting SARS-CoV-2 Main Protease

Executive Summary

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel chemotypes. Rather than screening massive, complex molecules, FBDD utilizes low-molecular-weight fragments that bind weakly but with high ligand efficiency. This technical whitepaper explores the in-silico modeling and molecular docking of (1-ethyl-1H-imidazol-4-yl)methanol (CAS: 215868-80-7), a highly privileged imidazole fragment.

Recent computational studies have demonstrated that imidazole derivatives possess potent inhibitory potential against the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication [1, 2]. By leveraging (1-ethyl-1H-imidazol-4-yl)methanol as a foundational scaffold, this guide delineates a self-validating computational workflow to evaluate its binding affinity, mechanistic interactions, and potential for fragment-to-lead optimization.

Physicochemical Profiling & Fragment Rationale

To ensure a fragment is viable for downstream optimization (e.g., fragment growing, linking, or merging), it must strictly adhere to Astex's "Rule of Three" (Ro3). The physicochemical properties of (1-ethyl-1H-imidazol-4-yl)methanol make it an ideal candidate.

The causality behind selecting this specific molecule lies in its dual-functional nature:

-

The Imidazole Ring: Acts as a versatile bioisostere capable of

stacking, cation- -

The Hydroxymethyl Group: Provides a highly directional hydrogen-bonding vector, crucial for anchoring the fragment within deep, polar enzymatic pockets.

Table 1: Physicochemical Properties & Ro3 Compliance

| Property | Value | Ro3 Threshold | Compliance |

| Molecular Formula | C₆H₁₀N₂O | N/A | N/A |

| Molecular Weight (MW) | 126.08 Da | Pass | |

| Hydrogen Bond Donors (HBD) | 1 (-OH) | Pass | |

| Hydrogen Bond Acceptors (HBA) | 2 (N, O) | Pass | |

| Rotatable Bonds | 2 | Pass | |

| Topological Polar Surface Area | 33.1 Ų | Pass |

Target Selection: SARS-CoV-2 Mpro (PDB: 6LU7)

The SARS-CoV-2 Main Protease (Mpro) is a cysteine protease responsible for cleaving viral polyproteins into functional units. It features a highly conserved catalytic dyad consisting of His41 and Cys145 .

Mechanistic Rationale: Larger imidazole derivatives have recently been computationally validated as strong Mpro inhibitors, yielding binding affinities between -7.7 and -9.2 kcal/mol [1]. The nitrogen atoms of the imidazole ring are highly adept at forming hydrogen bonds with the catalytic His41, while the aromatic system can engage in hydrophobic interactions within the S1 and S2 subsites of the protease [2]. Using (1-ethyl-1H-imidazol-4-yl)methanol allows us to map the absolute minimum pharmacophore required to anchor into this catalytic dyad.

Self-Validating Computational Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. This means the methodology includes internal controls (e.g., native ligand redocking) to mathematically prove the reliability of the generated docking scores.

Phase 1: Ligand and Protein Preparation

-

Ligand Minimization: The SMILES string of (1-ethyl-1H-imidazol-4-yl)methanol (CCN1C=C(N=C1)CO) is converted to a 3D structure. Causality: We apply the MMFF94 force field for energy minimization because it is explicitly parameterized to handle the partial charges and geometries of small, polar organic heterocycles accurately.

-

Protein Processing: The crystal structure of Mpro (PDB: 6LU7) is imported. Water molecules and co-crystallized ligands are stripped. Causality: Polar hydrogens are added, and Kollman charges are assigned to simulate the physiological protonation state of the His41/Cys145 dyad at pH 7.4, which is critical for accurate electrostatic scoring.

Phase 2: Grid Box Validation & Docking

-

Grid Box Definition: A grid box is centered on the coordinates of the native N3 inhibitor (X: -10.8, Y: 12.5, Z: 68.9) with dimensions 25 × 25 × 25 Å.

-

Self-Validation Step (Redocking): The native N3 ligand is redocked into the empty pocket. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be

2.0 Å. This validates the grid parameters and the AutoDock Vina scoring function. -

Fragment Docking: (1-ethyl-1H-imidazol-4-yl)methanol is docked using an exhaustiveness of 8 to ensure a comprehensive search of the conformational space.

Phase 3: Molecular Dynamics (MD) Simulation

To verify that the docked pose is not an artifact of the rigid-receptor docking algorithm, a 100 ns MD simulation is run using GROMACS. Causality: MD allows the protein backbone to flex, revealing whether the fragment remains stably bound in the pocket (measured via Ligand RMSD) or diffuses into the solvent.

Figure 1: Self-validating computational workflow for fragment-based molecular docking and dynamics.

Quantitative Docking & Interaction Profiling

Because (1-ethyl-1H-imidazol-4-yl)methanol is a fragment (MW < 150), we do not expect the -8.0 to -9.0 kcal/mol affinities seen in fully elaborated drugs [1]. A docking score between -4.5 and -5.5 kcal/mol is considered highly successful for a fragment, indicating excellent Ligand Efficiency (LE > 0.3 kcal/mol/heavy atom).

Table 2: Binding Affinity and Interaction Profile (Extrapolated Data)

| Pose Rank | Binding Affinity ( | Ligand Efficiency (LE) | Key Interacting Residues | Interaction Types |

| Pose 1 | -5.2 kcal/mol | 0.57 | His41, Glu166, Cys145 | H-bond, |

| Pose 2 | -4.9 kcal/mol | 0.54 | His41, Met165 | H-bond, Alkyl- |

| Pose 3 | -4.6 kcal/mol | 0.51 | Glu166, Gln189 | H-bond, Steric |

Mechanistic Interaction Pathway

The optimal binding mode (Pose 1) relies heavily on the spatial orientation of the fragment. The hydroxymethyl group acts as a hydrogen bond donor to the backbone carbonyl of Glu166 , a residue known to be critical for keeping the binding pocket open. Simultaneously, the imidazole ring positions itself to form a

Figure 2: 2D interaction map detailing the binding mechanism of the fragment within the Mpro active site.

Conclusion and Fragment-to-Lead Strategy

The in-silico profiling of (1-ethyl-1H-imidazol-4-yl)methanol demonstrates its viability as a high-efficiency anchor within the SARS-CoV-2 Mpro active site. While the raw binding affinity is modest, its exceptional Ligand Efficiency makes it a prime candidate for fragment growing .

Future synthetic efforts should focus on extending the molecule from the C2 or C5 positions of the imidazole ring to reach the S3 and S4 subsites of the protease, mimicking the extended binding profile of larger, highly potent imidazole derivatives[1, 2]. By grounding the computational workflow in strict self-validation and physical chemistry principles, researchers can confidently advance this chemotype into hit-to-lead optimization pipelines.

References

-

Babalola, B. A., & Adegboyega, A. E. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. COVID, 4(6), 672-695. URL:[Link]

-

Belhassan, A., En-Nahli, F., Zaki, H., Lakhlifi, T., & Bouachrine, M. (2020). Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach. Life Sciences, 262, 118469. URL:[Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18361866, (1-ethyl-1H-imidazol-4-yl)methanol. PubChem. URL:[Link]

Advanced Quantum Chemical Profiling of Imidazole Derivatives: A Computational Framework for Drug Discovery

Executive Summary

The imidazole ring—a five-membered aromatic heterocycle containing two nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its unique electron-rich characteristics and amphoteric nature allow it to readily bind with a variety of enzymes and receptors through diverse weak interactions, including hydrogen bonding,

However, the empirical optimization of these derivatives is resource-intensive. To accelerate lead optimization, modern drug discovery relies heavily on quantum chemical calculations, primarily Density Functional Theory (DFT). This whitepaper provides an in-depth, self-validating methodological framework for applying DFT to imidazole derivatives, bridging the gap between sub-atomic electronic profiling and macroscopic pharmacological efficacy.

Theoretical Framework & Causality: Selecting the Right Parameters

The reliability of computational chemistry hinges on the causality behind parameter selection. For imidazole derivatives, the choice of exchange-correlation functional and basis set dictates the accuracy of the predicted pharmacodynamics.

Functional Selection: B3LYP vs. M06-2X

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is the industry standard for ground-state geometry optimization and global reactivity descriptors (e.g., chemical hardness, electronegativity). It provides an excellent balance between computational cost and accuracy for predicting the HOMO-LUMO gap of imidazole derivatives, which typically aligns closely with experimental UV-Vis spectral data (e.g., ~2.70–2.80 eV for highly conjugated derivatives)[4][5].

-

M06-2X (Minnesota 06 with double non-local exchange): While B3LYP excels at basic geometries, it often fails to accurately capture medium-range electron correlation. M06-2X is specifically parameterized to account for non-covalent interactions (NCIs) and dispersion forces[6][7]. When evaluating how an imidazole derivative will stack against aromatic amino acid residues (like Tyrosine or Tryptophan) in a receptor pocket, M06-2X provides a far superior energetic profile.

Basis Set Selection: The Necessity of 6-311++G(d,p)

The standard basis set for these calculations is 6-311++G(d,p). The causality behind this choice is deeply tied to the imidazole structure:

-

Diffuse Functions ("++"): Imidazole contains a pyridine-like nitrogen with a highly localized lone pair. Diffuse functions allow the electron orbitals to expand into space, which is strictly required to accurately model the basicity and hydrogen-bond accepting capability of this nitrogen[5][8].

-

Polarization Functions ("d,p"): These functions allow atomic orbitals to distort asymmetrically, which is critical for accurately modeling the highly polarized N-H bonds and the overall dipole moment of the molecule.

Computational Workflow for Imidazole Profiling

The following diagram illustrates the self-validating pipeline from initial ligand design to molecular dynamics confirmation.

Caption: Computational workflow for imidazole derivative drug design.

Step-by-Step Methodology

To ensure scientific integrity, the following protocol outlines a self-validating system for evaluating novel imidazole derivatives.

Phase 1: Quantum Mechanical Initialization

-

Structure Preparation: Convert 2D molecular structures of imidazole derivatives into 3D coordinates using an open-source chemical toolbox (e.g., Open Babel).

-

Geometry Optimization: Execute DFT calculations using Gaussian 16 at the B3LYP/6-311++G(d,p) level in a simulated solvent environment (using the Polarizable Continuum Model, PCM, typically with water or ethanol parameters)[5].

-

Self-Validation (Frequency Analysis): Immediately follow optimization with a vibrational frequency calculation at the exact same level of theory. Critical Check: The structure is only validated as a true local minimum on the potential energy surface if there are zero imaginary frequencies[5]. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

Phase 2: Electronic & Reactivity Profiling

-

Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the Highest Occupied Molecular Orbital (

) and Lowest Unoccupied Molecular Orbital ( -

Molecular Electrostatic Potential (MEP) Mapping: Generate MEP surfaces to visualize charge distribution. Red regions (negative potential) typically localize over the unprotonated nitrogen of the imidazole ring, identifying it as the primary hydrogen-bond acceptor. Blue regions (positive potential) identify hydrogen-bond donors (e.g., the N-H proton)[5].

Phase 3: Target-Specific Docking & Dynamics

-

Charge Assignment: Export the DFT-optimized geometries. Unlike standard force-field charges (which are generic), use the highly accurate Mulliken or Hirshfeld partial charges derived from the DFT calculation[9]. This dramatically improves docking accuracy.

-

Molecular Docking: Utilize AutoDock Vina to dock the optimized ligands into the target protein (e.g., the active site of SARS-CoV-2 Mpro, interacting with residues HIS 41 and CYS 145)[1][3].

-

Molecular Dynamics (MD): Subject the top-scoring protein-ligand complexes to 100 ns MD simulations (e.g., using GROMACS or Desmond) to verify that the binding pose is stable over time under physiological temperature and pressure[5][10].

Quantitative Data Presentation

To illustrate the impact of functional selection on the calculated properties of a standard highly-conjugated imidazole derivative (e.g., a triphenylimidazole analogue), the following table summarizes benchmark data.

| Property / Metric | B3LYP / 6-311++G(d,p) | M06-2X / 6-311++G(d,p) | Experimental Correlation |

| HOMO-LUMO Gap ( | 2.80 eV | 3.15 eV | B3LYP closely matches experimental UV-Vis (2.70 eV). |

| Dipole Moment ( | 4.12 Debye | 4.35 Debye | Both provide accurate polarity estimations. |

| Underestimated | Highly Accurate | M06-2X is superior for modeling non-covalent binding[6][7]. | |

| Computational Cost (CPU Time) | Baseline (1x) | ~1.3x | B3LYP is preferred for high-throughput initial screening. |

| Imaginary Frequencies | 0 (True Minimum) | 0 (True Minimum) | Validates stable ground-state geometry[5]. |

Conclusion

The integration of quantum chemical calculations into the drug development pipeline transforms imidazole derivative discovery from a trial-and-error empirical process into a deterministic, data-driven science. By strictly adhering to self-validating protocols—such as mandatory frequency checks and the strategic pairing of B3LYP for frontier orbitals with M06-2X for dispersion interactions—researchers can accurately predict both the intrinsic reactivity of the molecule and its extrinsic behavior within complex biological targets.

References

-

Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. nih.gov.[Link]

-

A computational study of novel congeners based on imidazole derivative proton pump inhibitors as possible antiulcer agents. researchgate.net.[Link]

-

Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. mdpi.com.[Link]

-

Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. acs.org.[Link]

-

A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. researchgate.net.[Link]

-

Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. mdpi.com.[Link]

-

DFT and TD-DFT study on quadratic NLO response and optoelectronic activity in novel Y-shaped imidazole-based push-pull chromophores. nih.gov. [Link]

-

A Combined DFT and QSAR Calculations to Study Substituted Biphenyl imidazoles as Bombesin Receptor Subtype-3 Agonists. ingentaconnect.com.[Link]

-

Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. iucr.org.[Link]

Sources

- 1. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. DFT and TD-DFT study on quadratic NLO response and optoelectronic activity in novel Y-shaped imidazole-based push-pull chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Combined DFT and QSAR Calculations to Study Substituted Bipheny...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

Exploring the tautomerism of 4-hydroxymethylimidazole derivatives

An In-Depth Technical Guide to the Tautomerism of 4-Hydroxymethylimidazole Derivatives

Executive Summary

The rational design of therapeutics frequently hinges on the precise spatial arrangement of pharmacophores. For heterocyclic systems like imidazoles, this spatial arrangement is not static. Prototropic tautomerism—the rapid migration of a proton between the two nitrogen atoms of the imidazole ring—dictates the molecule's hydrogen-bond donor/acceptor profile, its dipole moment, and ultimately, its receptor affinity. Classic examples of this phenomenon in medicinal chemistry include the development of the H2-receptor antagonist cimetidine and the binding dynamics of endogenous histamine[1][2][3].

This whitepaper explores the structural dynamics, analytical elucidation, and computational modeling of 4-hydroxymethylimidazole (1H-imidazol-4-ylmethanol) and its derivatives. By synthesizing empirical Nuclear Magnetic Resonance (NMR) spectroscopy data with Density Functional Theory (DFT) calculations, we provide a robust framework for drug development professionals to predict and manipulate tautomeric equilibria in target compounds.

Structural and Electronic Dynamics of 4-Hydroxymethylimidazole

4-Hydroxymethylimidazole exists in a dynamic equilibrium between two primary tautomers: the 1H-imidazol-4-yl (4-substituted) and the 1H-imidazol-5-yl (5-substituted) forms[4][5].

The tautomeric equilibrium constant (

Causality in Tautomeric Shifts

-

Intramolecular Hydrogen Bonding: In non-polar, aprotic solvents (or the gas phase), the hydroxyl proton can form an intramolecular hydrogen bond with the adjacent N3 atom (in the 4-substituted tautomer) or N1 atom (if sterically permitted, though less likely). This internal stabilization heavily biases the equilibrium.

-

Intermolecular Solvent Effects: In protic solvents like water or methanol, the solvent molecules actively participate in hydrogen bonding, disrupting intramolecular bonds. The solvent effectively "bridges" the proton transfer, drastically lowering the activation energy for tautomerization and often shifting the thermodynamic preference[7][8].

-

Electronic Inductive Effects: The electronegative oxygen of the hydroxyl group exerts an electron-withdrawing inductive effect (-I) through the methylene bridge, subtly altering the pKa of the adjacent ring nitrogen and influencing the macroscopic basicity of the molecule[9].

Caption: Prototropic tautomerism of 4-hydroxymethylimidazole influenced by solvent hydrogen bonding.

Analytical Workflows for Tautomer Elucidation

Because prototropic exchange in imidazoles is often faster than the NMR timescale at room temperature, standard

Protocol 1: Variable-Temperature NMR (VT-NMR) Analysis

Objective: To freeze out the tautomeric exchange and determine the equilibrium constant (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of highly purified 4-hydroxymethylimidazole in 0.5 mL of a rigorously dried, aprotic deuterated solvent (e.g., CDCl

or DMF-d -

Baseline Acquisition: Acquire a standard 1D

H-NMR and -

Cooling Gradient: Lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

-

Coalescence Identification: Identify the coalescence temperature (

) where the broad time-averaged signal splits into two distinct sets of signals corresponding to the individual 4- and 5-tautomers. -

Integration and Quantification: At temperatures well below

(e.g., 220 K), integrate the distinct C2-H proton signals for both tautomers. The ratio of these integrals directly yields -

Self-Validation Check: Return the sample to 298 K and re-acquire the spectrum. The signals must return to their original time-averaged state. If distinct peaks remain, the sample has degraded or precipitated, invalidating the low-temperature data.

Protocol 2: Computational (DFT) Energy Profiling

Objective: To calculate the thermodynamic stability of each tautomer and validate empirical NMR findings.

Step-by-Step Methodology:

-

Geometry Optimization: Construct 3D models of both the 4-hydroxymethyl and 5-hydroxymethyl tautomers. Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set[7][8].

-

Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation on the optimized geometries. Causality: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state.

-

Solvation Modeling: Apply a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate the dielectric environment of the NMR solvent (e.g., Chloroform or Water)[12].

-

Thermodynamic Output: Extract the Gibbs Free Energy (

) for both tautomers. Calculate -

Correlation: Convert

to a theoretical

Caption: Integrated NMR and DFT workflow for elucidating imidazole tautomeric equilibria.

Quantitative Data Presentation

The following table synthesizes representative thermodynamic data for 4-substituted imidazoles, illustrating how the environment and substituent identity dictate tautomeric preference. Note how the transition from the gas phase to an aqueous environment can completely invert the tautomeric ratio due to differential solvation energies[8][12].

Table 1: Relative Energies and Tautomeric Preferences of 4-Substituted Imidazoles

| Substituent at C4/C5 | Environment | Favored Tautomer | Primary Driving Force | |

| -CH | Gas Phase | +0.8 | 4-Methyl | Weak +I inductive effect |

| -CH | Aqueous (PCM) | +0.2 | 4-Methyl | Hydrophobic penalty equalization |

| -CH | Gas Phase | -1.2 | 5-Hydroxymethyl | Intramolecular H-bonding (OH to N) |

| -CH | Aqueous (PCM) | +0.5 | 4-Hydroxymethyl | Intermolecular solvent H-bonding |

| -NO | Aqueous (PCM) | +3.4 | 4-Nitro | Strong -I / -M electron withdrawal |

*

Conclusion & Future Perspectives

Understanding the tautomerism of 4-hydroxymethylimidazole is not merely an academic exercise; it is a critical parameter in rational drug design. The ability of the -CH

References

1.[1] DOKUMEN.PUB. Medicinal Chemistry and Drug Design. Retrieved from: 2.[10] PMC. Facile Synthesis of Optically Active Imidazole Derivatives. Retrieved from: 3.[2] ResearchGate. Design and Synthesis of Novel Potent Antinociceptive Agents: Methyl-imidazolyl N-Acylhydrazone Derivatives. Retrieved from: 4.[3] MDPI. Substituent Effect in Histamine and Its Impact on Interactions with the G Protein-Coupled Human Receptor H1 Modelled by Quantum-Chemical Methods. Retrieved from: 5.[9] Thieme E-Books & E-Journals. Product Class 3: Imidazoles. Retrieved from: 6.[11] ResearchGate. Facile Synthesis of Optically Active Imidazole Derivatives (NMR Analysis). Retrieved from: 7.[4] LookChem. Imidazole-4-methanol Properties. Retrieved from: 8.[5] PubChem - NIH. 4-Imidazolemethanol | C4H6N2O. Retrieved from: 9.[7] ResearchGate. Theoretical studies on the reactivity of mono-substituted imidazole ligands. Retrieved from: 10.[12] MDPI. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5). Retrieved from: 11.[8] ResearchGate. Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. Retrieved from: 12.[6] ACS Publications. Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations. Retrieved from:

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Comprehensive Technical Guide on (1-Ethyl-1H-imidazol-4-yl)methanol: Nomenclature, Synthesis, and Applications

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, functionalized imidazoles serve as critical pharmacophores and versatile ligands. This whitepaper provides an in-depth technical analysis of (1-ethyl-1H-imidazol-4-yl)methanol (CAS: 215868-80-7)[1]. By dissecting its structural nomenclature, physicochemical properties, and synthetic pathways, this guide equips researchers and drug development professionals with the foundational and applied knowledge required to utilize this molecule in complex chemical systems.

Chemical Identity & Nomenclature

The IUPAC name (1-ethyl-1H-imidazol-4-yl)methanol systematically describes a five-membered aromatic heterocycle (imidazole) substituted at two key positions. The "1-ethyl" designation indicates an ethyl aliphatic chain covalently bonded to the N1 nitrogen, effectively breaking the tautomeric degeneracy of the parent imidazole. The "4-yl" specifies the attachment point of the hydroxymethyl (-CH₂OH) group at the C4 carbon[2].

Quantitative Physicochemical Data

To facilitate rapid comparison and integration into computational models, the core quantitative data for (1-ethyl-1H-imidazol-4-yl)methanol is summarized below:

| Property | Value |

| IUPAC Name | (1-ethyl-1H-imidazol-4-yl)methanol |

| CAS Number | 215868-80-7 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| SMILES String | CCN1C=NC(=C1)CO |

| Hydrogen Bond Donors | 1 (Hydroxyl -OH) |

| Hydrogen Bond Acceptors | 2 (N3 Nitrogen, Hydroxyl Oxygen) |

Structural Analysis & Mechanistic Properties

The utility of (1-ethyl-1H-imidazol-4-yl)methanol stems from the synergistic effects of its functional groups:

-

Amphoteric Imidazole Core: The parent imidazole ring is inherently amphoteric[2]. However, N-alkylation with the ethyl group permanently occupies the N1 position. This locks the molecule into a single structural geometry, eliminating the N1/N3 tautomerization that often complicates the pharmacokinetics of unsubstituted imidazoles[3].

-

N3 Nucleophilicity: The unsubstituted N3 atom retains a lone pair of electrons orthogonal to the aromatic π-system. This makes the N3 site a potent electron donor, capable of forming dative bonds with transition metals (e.g., Cu²⁺, Zn²⁺) or acting as a hydrogen-bond acceptor in biological receptor pockets[3].

-

C4-Hydroxymethyl Group: The primary alcohol at the C4 position provides a highly directional hydrogen-bond donor/acceptor site. It is also a prime synthetic handle for further functionalization, such as oxidation to an aldehyde or conversion into a leaving group for subsequent cross-coupling reactions[4].

Synthetic Methodologies & Experimental Protocols

The synthesis of (1-ethyl-1H-imidazol-4-yl)methanol requires precise regiocontrol. Direct alkylation of 4-(hydroxymethyl)imidazole typically yields a mixture of 1,4- and 1,5-isomers. The following protocol outlines a self-validating system for the regioselective synthesis and isolation of the target compound.

Step-by-Step N-Alkylation Protocol

Step 1: Reagent Preparation & Solvation

-

Action: Dissolve 1.0 equivalent (eq) of 4-(hydroxymethyl)imidazole in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Causality: DMF is a polar aprotic solvent. It strips the solvation shell from the base's cation, thereby maximizing the nucleophilicity of the intermediate imidazolide anion.

Step 2: Selective Deprotonation

-

Action: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ is a mild, non-nucleophilic base. It selectively deprotonates the highly acidic imidazole N-H (pKa ~14.5) without deprotonating the less acidic primary alcohol (pKa ~15.5), strictly preventing unwanted O-alkylation side reactions.

Step 3: Alkylation & Thermal Activation

-

Action: Dropwise add 1.1 eq of Ethyl Bromide. Elevate the reaction temperature to 80°C and stir for 12 hours.

-

Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of quaternization (dialkylation). Heating to 80°C provides the necessary activation energy for the Sₙ2 displacement of the bromide ion.

Step 4: In-Process Validation

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent.

-

Self-Validation: The reaction is deemed complete when the starting material spot disappears, replaced by two distinct new spots representing the 1,4-isomer and the 1,5-isomer. The 1,4-isomer is typically the major product due to less steric hindrance at the N1 position compared to the N3 position (which is adjacent to the bulky hydroxymethyl group).

Step 5: Workup & Chromatographic Isolation

-

Action: Quench the reaction with distilled water, extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography.

-

Causality: The 1,4-isomer elutes at a different retention factor than the 1,5-isomer because the steric shielding of the N3 atom differs between the two, altering their respective affinities for the polar silica stationary phase.

Fig 1: Regioselective synthesis and isolation workflow for (1-ethyl-1H-imidazol-4-yl)methanol.

Applications in Drug Development & Catalysis

The unique structural motif of (1-ethyl-1H-imidazol-4-yl)methanol makes it a highly sought-after building block in two primary domains:

-

Medicinal Chemistry: Imidazole derivatives are foundational to the development of antifungal agents, histamine receptor modulators, and antihypertensive drugs[2]. The addition of the N1-ethyl group increases the lipophilicity (LogP) of the molecule compared to its unsubstituted counterpart, enhancing cellular membrane permeability. The C4-hydroxymethyl group acts as a critical anchor point for hydrogen bonding within the target protein's active site[3].

-

Coordination Chemistry & Surface Science: The molecule is frequently utilized in the generation of self-assembled monolayers (SAMs) and metallo-organic catalysts. The N3 nitrogen coordinates strongly with transition metals, while the hydroxyl group stabilizes the complex via secondary coordination sphere hydrogen bonding[3].

Fig 2: Dual-site interaction model of the compound in biological and catalytic systems.

References

-

Product Class 3: Imidazoles . Thieme-Connect. Available at: [Link]

-

Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers . PMC - NIH. Available at: [Link]

Sources

- 1. CAS 215868-80-7: 1H-Imidazol-4-metanol, 1-etil- [cymitquimica.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 79047-41-9: 2-Butyl-5-chloro-1H-imidazole-4-methanol [cymitquimica.com]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of N-Substituted Imidazoles for High-Yield Drug Development

Executive Summary

N-substituted imidazoles are critical pharmacophores in medicinal chemistry, serving as the structural backbone for numerous antifungal, anticonvulsant, and anti-inflammatory agents[1]. Conventional thermal N-alkylation and N-arylation often suffer from prolonged reaction times, poor regioselectivity, and the generation of unwanted side products. This application note details a highly optimized, self-validating protocol utilizing microwave (MW) irradiation coupled with solid-supported catalysts (such as basic zeolites and alkaline carbons). By transitioning to a dielectric heating paradigm, researchers can achieve near-quantitative yields in a fraction of the time while adhering to green chemistry principles[2].

Mechanistic Causality: Why Microwave Irradiation and Solid Supports?

The success of N-alkylation depends heavily on the efficient deprotonation of the imidazole ring to form a highly nucleophilic imidazolide anion.

The Role of Solid-Supported Catalysts (Zeolites/Alumina)

Using basic zeolites (e.g., Na-Y or Cs-exchanged X-type zeolites) or potassium hydroxide impregnated on alumina provides a dual advantage[3]. First, the basic sites on the catalyst surface efficiently abstract the N-H proton. Second, the porous architecture of zeolites acts as a micro-reactor; the dimensions of the super-cages physically constrain the transition state, favoring the

The Dielectric Heating Advantage

Unlike conventional convective heating, which relies on thermal transfer through the vessel walls, microwave irradiation directly couples with the dipole moments of the reactants and the solid catalyst[4]. Carbon materials and zeolites absorb microwave energy exceptionally well, converting it into localized heat at the catalyst surface—exactly where the reaction occurs. This "superheating" effect accelerates the reaction rate exponentially, reducing reaction times from hours to mere minutes while preventing the bulk thermal degradation of sensitive substrates[5].

Mechanistic pathway of microwave-assisted N-alkylation via an imidazolide anion intermediate.

Quantitative Data: Yield and Condition Optimization

The following table summarizes comparative yield data for the N-alkylation of imidazole utilizing various catalysts and alkylating agents under microwave conditions. The data demonstrates the superiority of solvent-free, solid-supported microwave systems[2][3].

| Substrate | Alkylating Agent | Catalyst Support | MW Conditions | Time | Yield (%) |

| Imidazole | 1-Bromobutane | Basic Zeolite (Na-Y) | 300 W, Solvent-free | 3 min | 92% |

| Imidazole | Benzyl Chloride | Acidic Zeolite (H-Y) | 300 W, Solvent-free | 5 min | 89% |

| Imidazole | 2-Bromobutane | Acidic Carbon (SN) | 60 °C, Solvent-free | 180 min | 80-100% |

| Imidazole | Methyl Iodide | KOH / Alumina | 400 W, DMF | 2 min | 95% |

| Imidazole | Propargyl Bromide | Activated Carbon | 300 W, Solvent-free | 4 min | 88% |

Experimental Protocol: Solvent-Free Microwave N-Alkylation

This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the reaction proceeds correctly before moving to the next step.

Materials Required

-

Substrate: Imidazole (1.0 mmol, thoroughly dried)

-

Reagent: Alkyl halide (e.g., 1-bromobutane, 1.5 mmol)

-

Catalyst: Basic Zeolite (Na-Y) or KOH/Alumina (200 mg)

-

Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature monitoring.

Step-by-Step Methodology

Step 1: Catalyst Activation & Reagent Preparation

-

Action: Dry the basic zeolite catalyst in a vacuum oven at 353 K (80 °C) for 2 hours prior to use.

-

Action: In a Teflon microwave vessel, blend the dried imidazole (1.0 mmol) with the activated catalyst (200 mg). Add the alkyl halide (1.5 mmol) dropwise to the solid mixture.

-

Validation Checkpoint: Weigh the vessel before sealing. The mass should exactly match the theoretical sum of the components. The absence of solvent ensures that microwave energy is absorbed exclusively by the catalyst and polar reagents, not wasted on heating a bulk solvent medium[3].

Step 2: Microwave Irradiation

-

Action: Seal the Teflon vessel and place it in the microwave synthesizer.

-

Action: Program the microwave to 300 W. Set a temperature limit of 120 °C (monitored via the built-in IR sensor) and a hold time of 3 to 5 minutes.

-

Validation Checkpoint: Monitor the dynamic power output. The synthesizer should automatically modulate power (dropping below 300 W) once the target temperature is reached. If the power remains at 300 W continuously, the IR sensor may be misaligned, risking thermal degradation.

Step 3: Extraction and Catalyst Recovery

-

Action: Allow the vessel to cool to room temperature (assisted by compressed air cooling if available).

-

Action: Add 10 mL of acetone or ethyl acetate to the vessel and stir vigorously for 5 minutes to extract the product from the porous catalyst matrix.

-

Action: Filter the suspension through a sintered glass funnel. Wash the catalyst cake with an additional 5 mL of solvent.

-

Validation Checkpoint: Dry and weigh the recovered catalyst. A recovery rate of >90% validates that the zeolite framework remained intact under MW irradiation and can be regenerated for subsequent cycles[3].

Step 4: Purification and Analysis

-

Action: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Action: Purify the crude residue via short-path column chromatography (Silica gel,

9:1) if trace unreacted alkyl halide remains. -

Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The disappearance of the starting imidazole spot (visualized under UV or with iodine vapor) and the appearance of a single new spot confirms high regioselectivity and complete conversion[6].

Step-by-step experimental workflow for solvent-free microwave-assisted N-alkylation.

Troubleshooting & Optimization Logic

Even robust protocols can encounter substrate-specific challenges. Apply the following logic to optimize problematic reactions:

-

Issue: Low Yield / Slow Reaction Rate

-

Causality: The base may not be strong enough to deprotonate the specific imidazole derivative (e.g., electron-withdrawing groups on the ring lower nucleophilicity).

-

Solution: Switch from a zeolite to a stronger base system, such as KOH impregnated on alumina, or utilize a polar aprotic solvent like DMF to better stabilize the imidazolide anion[4].

-

-

Issue: S-Alkylation vs. N-Alkylation (in Imidazole-2-thiones)

-

Causality: According to the Hard and Soft Acids and Bases (HSAB) principle, the sulfur atom is a "soft" nucleophile, while nitrogen is "hard".

-

Solution: To force N-alkylation over S-alkylation, use a "hard" alkylating agent (e.g., dimethyl sulfate or methyl iodide) and a strong, non-nucleophilic base (NaH) to generate the harder nitrogen anion[4]. Avoid Phase Transfer Catalysis (PTC) conditions, which often favor S-alkylation.

-

-

Issue: Formation of Quaternary Imidazolium Salts (Over-alkylation)

-

Causality: Excess alkylating agent or prolonged microwave exposure leads to the alkylation of the second nitrogen atom.

-

Solution: Strictly limit the alkyl halide to 1.1 - 1.5 equivalents and reduce the microwave hold time by 1-minute increments.

-

References

-